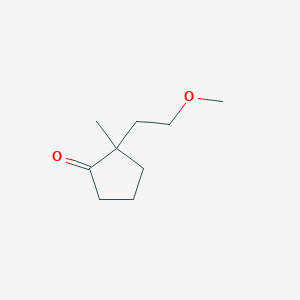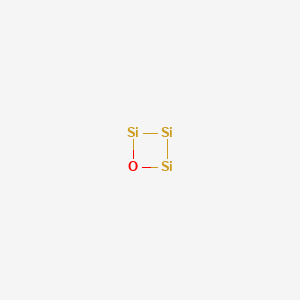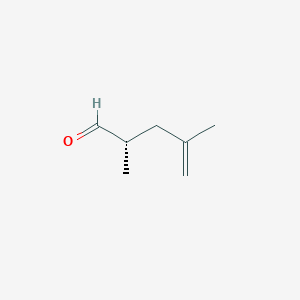
4-Pentenal, 2,4-dimethyl-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentenal, 2,4-dimethyl-, (2S)- is an organic compound with the molecular formula C7H12O. It is a type of aldehyde characterized by the presence of a pentenal group with two methyl substituents at the 2 and 4 positions. The (2S) notation indicates the stereochemistry of the molecule, specifying the spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenal, 2,4-dimethyl-, (2S)- can be achieved through various organic reactions. One common method involves the aldol condensation of 2,4-dimethylpentanal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is conducted at room temperature.
Industrial Production Methods
In an industrial setting, the production of 4-Pentenal, 2,4-dimethyl-, (2S)- may involve the catalytic hydrogenation of 2,4-dimethyl-2-pentene followed by oxidation. This method ensures high yield and purity of the final product. The reaction conditions include the use of a palladium catalyst and controlled temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions
4-Pentenal, 2,4-dimethyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 2,4-Dimethylpentanoic acid.
Reduction: 2,4-Dimethylpentanol.
Substitution: Various substituted pentenals depending on the nucleophile used.
Scientific Research Applications
4-Pentenal, 2,4-dimethyl-, (2S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Pentenal, 2,4-dimethyl-, (2S)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-pentenal: Similar structure but differs in the position of the methyl groups.
4-Penten-1-ol: Contains a hydroxyl group instead of an aldehyde group.
2,4-Dimethylpentanoic acid: The oxidized form of 4-Pentenal, 2,4-dimethyl-, (2S)-.
Uniqueness
4-Pentenal, 2,4-dimethyl-, (2S)- is unique due to its specific stereochemistry and the presence of both an aldehyde group and a pentenal structure. This combination of features makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
82507-48-0 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2S)-2,4-dimethylpent-4-enal |
InChI |
InChI=1S/C7H12O/c1-6(2)4-7(3)5-8/h5,7H,1,4H2,2-3H3/t7-/m0/s1 |
InChI Key |
AUYPKQURWYJDFV-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC(=C)C)C=O |
Canonical SMILES |
CC(CC(=C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14412793.png)
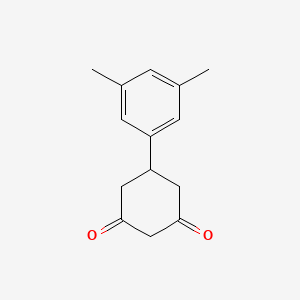
![(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol](/img/structure/B14412805.png)
![8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14412808.png)
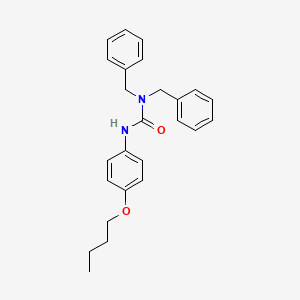
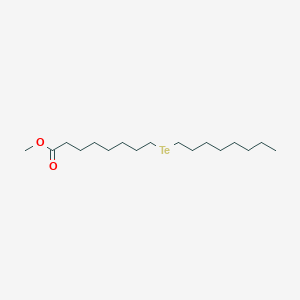
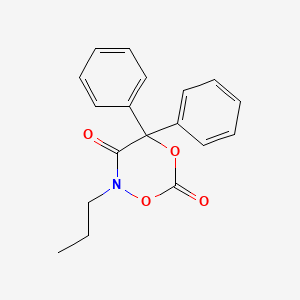
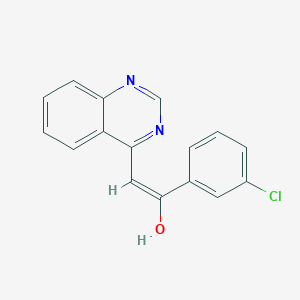
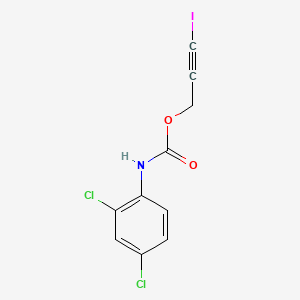
![(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14412845.png)
![1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane](/img/structure/B14412853.png)
![4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14412856.png)
